4-Fluoro-3-methoxy-piperidine
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Overview
Description
4-Fluoro-3-methoxy-piperidine is a fluorinated piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-piperidine typically involves the introduction of fluorine and methoxy groups into the piperidine ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxy-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination, methyl iodide for methylation.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
4-Fluoro-3-methoxy-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-piperidine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 4-Fluoro-3-methoxy-benzyl-piperidine
- 3-Fluoro-4-methoxy-benzyl-piperidine
- 4-Fluoro-2-methyl-benzyl-piperidine
Comparison: 4-Fluoro-3-methoxy-piperidine is unique due to the specific positioning of the fluorine and methoxy groups on the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the 4-position can enhance the compound’s stability and resistance to metabolic degradation .
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
4-fluoro-3-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
WCURJGXXCIBMBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1F |
Origin of Product |
United States |
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